(2S)-2-[(phenylsulfonyl)amino]propanoic acid
Description
(2S)-2-[(Phenylsulfonyl)amino]propanoic acid is a chiral amino acid derivative characterized by a phenylsulfonyl group attached to the amino moiety of the alanine backbone. Its stereochemistry (2S configuration) is critical for biological interactions, as seen in enzyme inhibition and peptide synthesis applications.
Properties
IUPAC Name |
(2S)-2-(benzenesulfonamido)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-7(9(11)12)10-15(13,14)8-5-3-2-4-6-8/h2-7,10H,1H3,(H,11,12)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLXTMZRKBVYST-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427788 | |
| Record name | (S)-2-(phenylsulfonamido)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42908-31-6 | |
| Record name | (S)-2-(phenylsulfonamido)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The sulfonylation proceeds via a two-step mechanism:
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Deprotonation of the Amino Group : Aqueous sodium hydroxide deprotonates the α-amino group of L-alanine, enhancing its nucleophilicity.
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Nucleophilic Attack on Benzenesulfonyl Chloride : The activated amine attacks the electrophilic sulfur atom in benzenesulfonyl chloride, displacing chloride and forming the sulfonamide bond.
The reaction is typically conducted at 0–25°C to minimize side reactions such as sulfonyl chloride hydrolysis or racemization. A stoichiometric excess of benzenesulfonyl chloride (1.1–1.5 equivalents) ensures complete conversion, while the base neutralizes HCl byproducts.
Optimization Strategies
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Solvent System : A mixture of water and polar aprotic solvents (e.g., tetrahydrofuran) enhances reagent solubility without compromising the aqueous base’s activity.
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Temperature Control : Cooling the reaction mixture to 0°C during reagent addition prevents exothermic side reactions.
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pH Management : Maintaining a pH of 9–10 ensures efficient deprotonation of the amino group while avoiding excessive alkalinity that could hydrolyze the sulfonyl chloride.
Workup and Purification
Post-reaction, the product is isolated by:
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Acidifying the mixture to pH 2–3 with hydrochloric acid, precipitating the sulfonamide.
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Filtering and washing the crude product with cold water to remove inorganic salts.
Stereochemical Considerations
The (2S) configuration of the final product is directly inherited from the L-alanine starting material. Racemization risks are mitigated by:
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Avoiding prolonged heating above 50°C.
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Using mild acidic conditions during workup.
Spectroscopic characterization (e.g., optical rotation, chiral HPLC) confirms enantiomeric purity, which typically exceeds 98% ee under optimized conditions.
Industrial Production and Scalability
Large-scale synthesis adopts continuous flow reactors to enhance heat and mass transfer, reducing reaction times and improving consistency. Key industrial data include:
| Parameter | Small-Scale (Lab) | Industrial Scale |
|---|---|---|
| Reaction Volume | 0.5–2 L | 500–2000 L |
| Temperature | 0–25°C | 10–20°C |
| Yield | 70–85% | 88–92% |
| Purity (HPLC) | 95–98% | ≥99% |
Suppliers such as Matrix Scientific and American Custom Chemicals Corporation offer the compound at scales from 0.5g to 5g, with prices ranging from $160 to $1,295.
Comparative Analysis of Sulfonylation Methods
While the benzenesulfonyl chloride route dominates, alternative sulfonating agents (e.g., toluenesulfonyl chloride) have been explored but yield derivatives with distinct physicochemical properties. The phenylsulfonyl group’s electron-withdrawing nature enhances the compound’s stability and crystallinity compared to alkylsulfonyl analogs.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(phenylsulfonyl)amino]propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the sulfonyl group can yield sulfinyl or thiol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfinyl derivatives, thiol derivatives, and various substituted amino acids
Scientific Research Applications
Pharmaceutical Development
Precursor in Drug Synthesis
(2S)-2-[(phenylsulfonyl)amino]propanoic acid is utilized as a building block in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can lead to the development of new drugs targeting specific biological pathways.
Mechanisms of Action
The compound exhibits several biological activities that make it a candidate for drug development:
- Antioxidant Properties : Similar compounds have shown potential in protecting cells from oxidative stress, which is crucial for preventing cellular damage and aging.
- Anticancer Activity : Studies indicate that derivatives may inhibit cancer cell proliferation through apoptosis induction and modulation of oxidative stress pathways.
- Antimicrobial Effects : As a sulfonamide, it has demonstrated antibacterial properties by targeting bacterial folate synthesis pathways, similar to other well-known sulfa drugs.
Interaction Studies
Research has focused on how this compound interacts with biological macromolecules, providing insights into its potential therapeutic roles. Understanding these interactions can help elucidate its mechanisms of action and identify possible side effects.
Comparative Analysis with Related Compounds
To highlight the unique features of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| Sulfanilamide | Contains an amino group and sulfonamide | First sulfa drug; broad-spectrum antibiotic |
| Methionine | Contains sulfur but lacks sulfonamide group | Essential amino acid; involved in methylation processes |
| Cysteine | Contains thiol group | Critical role in protein structure through disulfide bonds |
The phenylsulfonyl substitution in this compound enhances its biological activity compared to simpler amino acids or other sulfonamides.
Case Studies
Several studies have documented the efficacy of this compound in various applications:
- Study on Antioxidant Activity : Research demonstrated that derivatives of this compound exhibited significant antioxidant activity, suggesting potential use in formulations aimed at reducing oxidative stress-related diseases.
- Anticancer Research : A study indicated that certain analogs of this compound could effectively inhibit the growth of specific cancer cell lines by inducing apoptosis and altering cellular oxidative states.
- Antimicrobial Efficacy : The compound's ability to inhibit bacterial growth was tested against various strains, confirming its role as an effective antimicrobial agent.
Mechanism of Action
The mechanism of action of (2S)-2-[(phenylsulfonyl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylsulfonyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of their activity. Additionally, the compound can modulate signaling pathways by interacting with receptors and other proteins, thereby exerting its biological effects.
Comparison with Similar Compounds
Key Physical Properties ():
- Melting Point : 149.34°C (predicted).
- Boiling Point : ~423.1°C (760 mmHg).
- Density : 1.4 g/cm³.
- Refractive Index : n20D 1.55.
- Commercial Availability: Sold by Santa Cruz Biotechnology (Product Nos. sc-343842 and sc-343842A) as a solid for research use.
Comparison with Similar Compounds
Structural Analogues with Protecting Groups
Fmoc-Protected Derivatives ():
- Fmoc-(1R,2S)-2a* and Fmoc-(1S,2S)-2a : Diastereomers with a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group and imidazole substituent.
- Key Differences: The Fmoc group enhances solubility in organic solvents, aiding in peptide synthesis. Diastereomeric purity impacts biological activity; Fmoc-(1R,2S)-2a* showed higher yield (6%) than Fmoc-(1S,2S)-2a (3%) .
- (2S)-2-(1,3-Dioxoisoindol-2-yl)-3-phenylpropanoic acid (3f): Features a phthaloyl group instead of phenylsulfonyl.
- Comparison :
Bioactive Analogues with Modified Substituents
- Examples include (2S)-2-[(2S)-2-[(2S)-2-amino-3-phenylpropanamido]propanamido]-3-(4-hydroxyphenyl)propanoic acid.
- Key Differences :
Angiotensin-Converting Enzyme (ACE) Inhibitors ():
- (2S)-3-biphenyl-4-yl-2-[[(2R)-3-phenyl-2-sulfanylpropanoyl]amino]propanoic acid: Contains a biphenyl group and sulfanyl (SH) chain.
- Comparison: Sulfanyl groups participate in disulfide bonds, improving stability in physiological environments. Biphenyl moieties increase lipophilicity, enhancing ACE binding affinity compared to the monosubstituted phenylsulfonyl group .
Analogues with Electronic Modifications
Trifluoromethylsulfonyl Derivative ():
- (2S)-2-[4-[[(Trifluoromethyl)sulfonyl]oxy]phenyl]propanoic acid: Features a trifluoromethylsulfonyl group.
- Comparison :
Pyrazole-Containing Analogues ():
- (2S)-2-Amino-3-[5′-(4″-nitrophenyl)-1′-phenyl-1′H-pyrazol-3′-yl]propanoic acid: Includes a nitro-substituted pyrazole ring.
- Comparison :
- Nitro groups increase acidity (pKa ~1.5 vs. ~2.8 for phenylsulfonyl), favoring ionic interactions in active sites.
- Pyrazole’s planar structure enables intercalation into DNA or enzyme pockets, a feature absent in the target compound .
Biological Activity
(2S)-2-[(phenylsulfonyl)amino]propanoic acid, also known as phenylsulfonyl alanine, has garnered attention in recent years for its diverse biological activities. This article reviews the compound's antimicrobial properties, potential therapeutic applications, and relevant research findings.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against Staphylococcus epidermidis and Escherichia coli , with minimum inhibitory concentrations (MIC) reported as follows:
| Microorganism | MIC (μg/mL) | MBIC (μg/mL) |
|---|---|---|
| Staphylococcus epidermidis | 56.2 | 56.2 |
| Escherichia coli | 28.1 | 56.2 |
| Candida albicans | 14 | 112.5 |
The compound demonstrated a strong ability to inhibit biofilm formation, which is critical in treating persistent infections caused by biofilm-forming bacteria .
The mechanism underlying the antimicrobial activity of this compound appears to involve the inhibition of peptidoglycan synthesis. Specifically, it has been identified as a potential inhibitor of peptidoglycan glycosyltransferase, an enzyme integral to bacterial cell wall biosynthesis . This mode of action positions it as a promising candidate for developing new antimicrobial agents.
Case Studies and Research Findings
- In Silico and In Vitro Studies : A comprehensive assessment involving both computational and laboratory methods revealed that derivatives of phenylalanine, including this compound, showed promising pharmacokinetic profiles and antimicrobial properties against Gram-positive and Gram-negative bacteria .
- Broad Spectrum Activity : The compound exhibited broad-spectrum antimicrobial effects, which is essential for addressing multi-drug resistant strains. It was effective against both bacteria and fungi, indicating its potential utility in treating a range of infections .
- Antibiofilm Properties : The ability to prevent biofilm formation is particularly noteworthy. Biofilms are notoriously difficult to treat due to their protective matrix, making this property of this compound valuable in clinical settings .
Pharmacological Implications
The biological activity of this compound extends beyond antimicrobial effects. Research suggests that it may possess additional therapeutic properties, such as:
- Antiviral Activity : Preliminary studies indicate potential antiviral effects, although further research is needed to elucidate these mechanisms.
- Anticancer Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation, suggesting a need for further exploration in oncology .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (2S)-2-[(phenylsulfonyl)amino]propanoic acid, and how do reaction conditions influence enantiomeric purity?
- Methodology : Synthesis typically involves sulfonylation of (S)-alanine derivatives using phenylsulfonyl chloride under basic conditions (e.g., NaHCO₃ or pyridine). Enantiomeric purity (>98%) is achieved via chiral chromatography or crystallization from solvents like ethyl acetate/hexane . Kinetic resolution during sulfonylation can introduce impurities; monitor via HPLC with a chiral column (e.g., Chiralpak AD-H) .
Q. How can researchers characterize the physicochemical properties of this compound, such as solubility and stability?
- Methodology :
- Solubility : Determine in DMSO (≥10 mM stock solutions) or aqueous buffers (pH 2–9) using UV-Vis spectroscopy (λmax ~254 nm). Note limited aqueous solubility (~0.1 mg/mL at pH 7) .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS analysis to detect hydrolysis of the sulfonamide bond .
Q. What in vitro assays are suitable for evaluating its biological activity, particularly enzyme inhibition?
- Methodology : Use fluorogenic substrates (e.g., AMC-tagged peptides) in assays targeting serine proteases or sulfotransferases. IC₅₀ values are calculated via dose-response curves (0.1–100 µM). Include controls for non-specific binding (e.g., BSA) .
Advanced Research Questions
Q. How do structural modifications (e.g., phenyl group substitution) impact its binding affinity to sulfotransferases?
- Methodology :
- SAR Analysis : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups on the phenyl ring. Test using SPR (surface plasmon resonance) for KD measurements.
- Computational Modeling : Perform docking studies (AutoDock Vina) with human SULT1A1 (PDB: 3F3Y). Correlate ΔG values with experimental IC₅₀ .
Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values)?
- Methodology :
- Assay Standardization : Validate protocols using reference inhibitors (e.g., pentachlorophenol for sulfotransferases).
- Batch Analysis : Compare purity (HPLC >98%) and stereochemistry (circular dichroism) across studies. Contradictions often arise from impurities or racemization .
Q. How can researchers optimize crystallization conditions for X-ray diffraction studies of this compound?
- Methodology : Screen solvents (e.g., methanol/water) and additives (e.g., PEG 4000) using vapor diffusion. Crystallographic data (monoclinic P2₁/n, a=8.069 Å, b=15.217 Å) require synchrotron radiation for high-resolution (<1.5 Å) structures .
Q. What are the implications of polymorphism on its pharmacokinetic properties?
- Methodology :
- Polymorph Screening : Use slurry conversion in 10 solvents (e.g., acetonitrile, toluene). Characterize forms via PXRD and DSC (melting point ~149°C for Form I).
- Dissolution Testing : Compare bioavailability of polymorphs in simulated intestinal fluid (pH 6.8) .
Analytical and Method Development Questions
Q. Which advanced NMR techniques differentiate stereoisomers or degradation products?
- Methodology :
- ¹H-¹³C HSQC : Assign diastereotopic protons (δ 3.2–3.8 ppm for CH₂ groups).
- 19F NMR : If fluorinated analogs are synthesized, monitor chemical shifts for conformational changes .
Q. How to design stability-indicating methods for quantifying this compound in complex matrices (e.g., plasma)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
